molecular formula C27H22FN5O2S2 B11530116 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11530116
M. Wt: 531.6 g/mol
InChI Key: DUBLUHHVKKGBFQ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

    Structure: !Compound Structure)

    IUPAC Name: 2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

This compound combines elements from pyrazoles, benzothiazoles, and acetamides. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carboxylic acid with 6-amino-1,3-benzothiazole-2-thiol, followed by acetylation of the resulting amine.

    Method 2: Another approach is the reaction of 6-amino-1,3-benzothiazole-2-thiol with (E)-4-fluorobenzaldehyde to form an imine, which is then reacted with the pyrazole carboxylic acid derivative.

Industrial Production:: Industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yield and purity.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Screening for drug candidates targeting specific pathways.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or cellular components.

    Pathways: Further research needed to elucidate specific pathways affected.

Comparison with Similar Compounds

    Uniqueness: Its hybrid structure sets it apart.

    Similar Compounds: Explore related compounds like benzothiazoles, pyrazoles, and acetamides.

: No specific literature reference found for this exact compound

Properties

Molecular Formula

C27H22FN5O2S2

Molecular Weight

531.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22FN5O2S2/c1-17-25(26(35)33(32(17)2)21-6-4-3-5-7-21)31-24(34)16-36-27-30-22-13-12-20(14-23(22)37-27)29-15-18-8-10-19(28)11-9-18/h3-15H,16H2,1-2H3,(H,31,34)

InChI Key

DUBLUHHVKKGBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=CC=C(C=C5)F

Origin of Product

United States

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